Anagliptin-d6

Mass Spectrometry LC-MS/MS Stable Isotope Labeling

Anagliptin-d6 is the definitive SIL-IS for anagliptin bioanalysis. Engineered with six non-exchangeable deuterium atoms, it provides a consistent +6 Da shift, ensuring co-elution and compensation for matrix effects. Essential for PK/BE trials, ANDA impurity profiling, and therapeutic drug monitoring. Achieve robust, guideline-compliant LC-MS/MS methods with ≥98% isotopic purity.

Molecular Formula C19H25N7O2
Molecular Weight 389.5 g/mol
Cat. No. B12418316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagliptin-d6
Molecular FormulaC19H25N7O2
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N
InChIInChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1/i2D3,3D3
InChIKeyLDXYBEHACFJIEL-GUDAZLPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anagliptin-d6 Internal Standard: Baseline Chemical and Analytical Characteristics


Anagliptin-d6 is a deuterated stable isotope-labeled (SIL) analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor anagliptin . With a molecular formula of C19H19D6N7O2 and a molecular weight of 389.485 g/mol , it carries a nominal mass shift of +6 Da relative to the unlabeled parent (MW 383.45 g/mol) . The compound is intended exclusively as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Generic Substitution of Anagliptin Internal Standards Fails in Regulated Bioanalysis


In quantitative LC-MS/MS, the internal standard (IS) must closely mimic the analyte's behavior to compensate for matrix effects, extraction variability, and ionization fluctuations . Structural analogs often fail to co-elute or exhibit divergent recovery, while stable isotope-labeled (SIL) standards provide superior precision and accuracy . However, even among SIL options, deuterium placement and isotopic purity critically impact performance; suboptimal labeling can lead to hydrogen-deuterium exchange or chromatographic resolution loss, invalidating method robustness . Anagliptin-d6 is specifically engineered with six deuterium atoms at non-exchangeable positions, ensuring a consistent +6 Da mass shift and reliable quantitation .

Anagliptin-d6 Comparative Performance Metrics vs. Analogs and Alternatives


Mass Shift Sufficiency: +6 Da vs. Insufficient +3 Da Labeling

Anagliptin-d6 provides a nominal mass shift of +6 Da relative to unlabeled anagliptin (MW 389.485 vs. 383.45) [REFS-1, REFS-2]. A minimum mass difference of ≥3 Da is required to prevent spectral overlap with the analyte's natural isotopic envelope for small molecules (<1000 Da) . While a +3 Da shift may be borderline sufficient depending on the analyte's isotopic distribution, the +6 Da shift of Anagliptin-d6 ensures unambiguous baseline separation of the IS signal, eliminating cross-talk and enhancing quantitation accuracy .

Mass Spectrometry LC-MS/MS Stable Isotope Labeling

Isotopic Purity: 98% vs. Lower-Grade Deuterated Standards

Commercial Anagliptin-d6 is supplied with a certified purity of ≥98% [REFS-1, REFS-2]. Isotopic purity is critical; contamination with unlabeled (d0) species or under-labeled (d1-d5) analogs introduces systematic bias, as they contribute to the analyte channel, falsely elevating measured concentrations [1]. A purity of 98% ensures that the level of unlabeled species is negligible, meeting the FDA requirement that IS contribution to the analyte response be ≤0.5% at the LLOQ [1].

Isotopic Purity Method Validation Quality Control

Chromatographic Co-Elution Fidelity: Deuterium Isotopologue vs. Structural Analog IS

As a deuterated isotopologue, Anagliptin-d6 exhibits near-identical physicochemical properties to the analyte, ensuring co-elution under reversed-phase HPLC conditions. This minimizes differential matrix effects (ion suppression/enhancement) and extraction recovery discrepancies . In contrast, structural analog internal standards (e.g., sitagliptin or linagliptin derivatives) possess distinct hydrophobicities and retention times, leading to variable recovery and compromised accuracy . The use of a SIL-IS like Anagliptin-d6 is a regulatory expectation for robust LC-MS/MS assays [1].

Chromatography Recovery Matrix Effects

Application-Specific Validation: Sitagliptin-d4 Benchmark for DPP-4 Inhibitor Assays

While direct head-to-head validation data for Anagliptin-d6 is limited in public literature, the performance of deuterated internal standards in the DPP-4 inhibitor class is well established. A validated LC-MS/MS method for sitagliptin using sitagliptin-d4 as IS achieved linearity of 5–1000 ng/mL (r² > 0.998) with high accuracy and precision [1]. This demonstrates the capability of a +4 Da deuterated IS to support robust pharmacokinetic studies in human plasma [1]. By inference, Anagliptin-d6, with a larger +6 Da mass shift and similar chemical behavior, is expected to deliver equivalent or superior performance for anagliptin quantification.

Pharmacokinetics Bioequivalence Method Validation

Deuterium Labeling Density: +6 Da vs. Alternative +7 Da (Anagliptin-d7)

Anagliptin-d6 incorporates six deuterium atoms at non-exchangeable aliphatic positions (methyl groups), minimizing the risk of hydrogen-deuterium back-exchange in protic solvents or biological matrices . While Anagliptin-d7 is also commercially available [1], each additional deuterium may slightly alter chromatographic retention due to the inverse isotope effect, particularly with C18 stationary phases. The +6 Da shift is sufficient for MS differentiation while mitigating potential retention time shifts that can complicate peak integration or matrix effect correction .

Deuterium Exchange Stability Isotopologue Selection

Optimal Application Scenarios for Anagliptin-d6 in Bioanalysis and Pharmaceutical Development


Pharmacokinetic (PK) and Bioequivalence (BE) Studies of Anagliptin Formulations

Anagliptin-d6 is the definitive internal standard for quantifying anagliptin in human plasma during PK and BE trials. Its +6 Da mass shift and ≥98% isotopic purity enable accurate measurement across the therapeutic range (typically 5–1000 ng/mL), as demonstrated by the validated sitagliptin-d4 method [1]. Use of this SIL-IS ensures compliance with FDA/EMA guidelines for bioanalytical method validation, minimizing matrix effects and extraction variability.

Method Development and Validation for Generic Anagliptin API and Finished Products

In pharmaceutical quality control (QC) and ANDA submissions, Anagliptin-d6 serves as a traceable reference standard for developing stability-indicating HPLC-UV and LC-MS methods. Its well-characterized structure and purity (≥98%) [REFS-1, REFS-2] support the identification and quantitation of anagliptin-related impurities and degradation products, as outlined in ICH Q3A/B guidelines.

Clinical Therapeutic Drug Monitoring (TDM) and Toxicology Screening

For clinical laboratories monitoring anagliptin therapy adherence or investigating potential overdoses, Anagliptin-d6 provides a reliable IS for LC-MS/MS assays. Its near-identical chromatographic behavior to the parent drug [1] ensures accurate quantitation even in complex, hemolyzed, or lipemic patient specimens, reducing the risk of erroneous clinical decisions.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

When quantifying anagliptin and its major carboxylate metabolite (M1) in hepatocyte or microsomal incubations, Anagliptin-d6 corrects for ion suppression from co-eluting phospholipids and salts. The +6 Da mass shift [1] allows simultaneous monitoring of the parent drug and metabolite without interference, a critical advantage for accurate determination of intrinsic clearance and CYP inhibition parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anagliptin-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.